molecular formula C4HBrCl2S B1268062 3-Bromo-2,5-dichlorothiophene CAS No. 60404-18-4

3-Bromo-2,5-dichlorothiophene

Cat. No. B1268062
CAS RN: 60404-18-4
M. Wt: 231.92 g/mol
InChI Key: PBUHOXBSIQJRNO-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorothiophene (3-Br-2,5-DCT) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. 3-Br-2,5-DCT has been found to be a useful intermediate in organic synthesis and has been used in a variety of laboratory experiments. Additionally, it has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

1. Polymer Synthesis

3-Bromo-2,5-dichlorothiophene has been used in the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes], which are highly regioregular polymers with potential applications in materials science. The synthesis involves regiospecific oxidative addition and polycondensation, leading to polymers with specific structural properties (Wu, Chen, & Rieke, 1996).

2. Organic Synthesis and Pharmacological Studies

It has been instrumental in the synthesis of various derivatives, including thiophene derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have been studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).

3. Electrochemical Studies

Studies on the electrochemical reduction of mono- and dihalothiophenes, including this compound, have provided insights into their behavior in electrochemical processes. These studies are crucial for understanding the mechanisms involved in their electrochemical applications (Mubarak & Peters, 1996).

4. Synthesis of Thiophene Derivatives

Research has also focused on the synthesis of various 3,4-disubstituted thiophenes, including derivatives of cyclobuteno[c]thiophen. These studies have led to new methodologies in the synthesis of complex thiophene structures with potential in various chemical applications (Ayres, Longworth, & McComie, 1975).

5. Material Science and Chemistry

In material science, this compound has been used for synthesizing materials with specific properties, such as regioselective palladium-catalyzed direct arylation. This type of synthesis is crucial in the development of materials with tailored electronic and optical properties (Jin, Bheeter, & Doucet, 2014).

Safety and Hazards

“3-Bromo-2,5-dichlorothiophene” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,5-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUHOXBSIQJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334784
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60404-18-4
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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